molecular formula C7H6F2N2O B1294142 5-Amino-2,4-difluorobenzamide CAS No. 960235-10-3

5-Amino-2,4-difluorobenzamide

Cat. No. B1294142
CAS RN: 960235-10-3
M. Wt: 172.13 g/mol
InChI Key: BBICQXXBTGJUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-difluorobenzamide is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Amino-2,4-difluorobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for the compound is 1S/C7H6F2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) .


Physical And Chemical Properties Analysis

5-Amino-2,4-difluorobenzamide is a solid substance that can be stored at room temperature . It has a molecular weight of 172.13 .

Scientific Research Applications

Antimicrobial Agents

Research indicates that derivatives of difluorobenzamide, including 5-Amino-2,4-difluorobenzamide , show promise as antimicrobial agents . They can inhibit the growth of bacteria by targeting essential proteins involved in bacterial cell division, such as the FtsZ protein.

Proteomics Research

In proteomics, 5-Amino-2,4-difluorobenzamide can be used as a biochemical tool to study protein expression and function. Its reactivity with amino groups makes it suitable for tagging and identifying proteins in complex biological samples .

Safety and Hazards

The safety information available indicates that 5-Amino-2,4-difluorobenzamide may be harmful if swallowed . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

5-amino-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICQXXBTGJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2,4-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
5-Amino-2,4-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
5-Amino-2,4-difluorobenzamide
Reactant of Route 5
5-Amino-2,4-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
5-Amino-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.